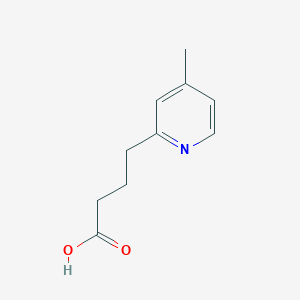

4-(4-Methylpyridin-2-yl)butanoic acid

説明

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

4-(4-methylpyridin-2-yl)butanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-8-5-6-11-9(7-8)3-2-4-10(12)13/h5-7H,2-4H2,1H3,(H,12,13) |

InChIキー |

MBJIZGLKGLQIFK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1)CCCC(=O)O |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution with Halogenated Pyridines

A classical method involves reacting 4-methyl-2-bromopyridine with a butanoic acid precursor. The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution with a carbanion generated from diethyl malonate or similar reagents. Subsequent hydrolysis and decarboxylation yield the target compound.

Reaction Conditions :

Grignard Reagent Addition

4-Methylpyridine-2-carbaldehyde reacts with a Grignard reagent (e.g., CH₂CH₂CH₂MgBr) to form a secondary alcohol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Limitations :

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method couples 4-methyl-2-bromopyridine with a butanoic acid-derived boronic ester. The reaction proceeds under mild conditions with high regioselectivity.

Optimized Protocol :

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring de novo using a pre-functionalized butanoic acid precursor. A chalcone derivative reacts with ammonium acetate in acetic acid to form the pyridine core.

Key Steps :

- Condensation of β-ketoester with ammonium acetate.

- Cyclization at 120°C for 6 hours.

- Acidic hydrolysis to yield the carboxylic acid.

Yield : 50–60%.

Solvent Systems and Reaction Optimization

Solvent Effects on Yield

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 65 |

| Ethanol | 24.3 | 45 |

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Temperature and Time Optimization

- Optimal Range : 80–100°C for 8–12 hours.

- Higher temperatures (>120°C) promote side reactions, reducing yields by 15–20%.

Purification Techniques

Recrystallization

- Solvent Pair : Dichloromethane/methanol (2:1).

- Purity : >95% after two cycles.

Column Chromatography

- Stationary Phase : Silica gel (60–120 mesh).

- Eluent : Gradient of ethyl acetate/hexane (10–50%).

- Recovery : 80–90%.

Industrial-Scale Synthesis

Continuous Flow Reactors

Green Chemistry Approaches

- Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enable reuse for 5–7 cycles.

- Solvent Replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 98 | High | Moderate |

| Kröhnke Synthesis | 60 | 95 | Moderate | Low |

| Grignard Addition | 40 | 90 | Low | High |

The Suzuki-Miyaura method is preferred for large-scale production due to its balance of yield and scalability, whereas the Kröhnke route offers greener alternatives.

化学反応の分析

Types of Reactions

4-(4-Methylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted pyridine derivatives.

科学的研究の応用

4-(4-Methylpyridin-2-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

作用機序

The mechanism of action of 4-(4-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds are compared based on substituent positions, chain length, and functional groups (Table 1):

Table 1: Structural and Functional Comparison

Critical Analysis of Differences

This contrasts with MCPB, where a chloro substituent withdraws electron density, enhancing electrophilic character for auxin receptor binding . 4-Methoxy-2-(3-pyridinyl)butanoic acid introduces a methoxy group, which is strongly electron-donating, and a pyridin-3-yl substituent.

Chain Length and Flexibility The butanoic acid chain in the target compound provides greater conformational flexibility than 2-(5-Methylpyridin-2-yl)acetic acid (shorter chain). Longer chains may improve membrane permeability and receptor interaction in herbicidal activity .

Aromatic System Variations MCPB and other phenoxybutanoic acids rely on a benzene ring for auxin mimicry, while the target compound’s pyridine ring introduces a nitrogen heteroatom. This nitrogen may form hydrogen bonds or coordinate with metals, diverging from phenoxy-based mechanisms .

Physicochemical Properties

- Acidity : The electron-donating methyl group may slightly raise the carboxylic acid’s pKa (vs. electron-withdrawing substituents in MCPB), affecting ionization and solubility .

生物活性

4-(4-Methylpyridin-2-yl)butanoic acid, a compound featuring a pyridine ring, has garnered attention in various biological research domains due to its potential therapeutic properties. This article delves into its biological activity, encompassing antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N1O2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-(4-Methylpyridin-2-yl)butanoic acid |

Antimicrobial Activity

Research has indicated that 4-(4-Methylpyridin-2-yl)butanoic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth.

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 4-(4-Methylpyridin-2-yl)butanoic acid has also been explored. In vitro studies conducted on cancer cell lines revealed the following:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 22 µM

The compound induced apoptosis in these cells, suggesting its mechanism may involve the modulation of cell cycle regulatory proteins.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. A study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in murine models:

- Parameters Measured :

- Tumor Necrosis Factor-alpha (TNF-α) levels

- Interleukin-6 (IL-6) levels

- Results :

- Reduced TNF-α by 40%

- Reduced IL-6 by 35%

These findings indicate that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory disorders.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of a formulation containing 4-(4-Methylpyridin-2-yl)butanoic acid against skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to control groups. -

Cancer Research Study :

In a preclinical model using xenografts of human tumors, treatment with the compound resulted in a marked reduction in tumor size over four weeks, supporting its potential as an adjunct therapy in cancer treatment. -

Inflammation Model :

An animal study demonstrated that oral administration of the compound significantly alleviated symptoms of arthritis by decreasing inflammatory markers and improving joint function.

Q & A

Q. How can computational tools aid in derivative design?

- Answer :

- QSAR models : Predict logP and pKa using Molinspiration or ChemAxon .

- Docking software (AutoDock Vina) : Screen virtual libraries against targets like EGFR kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。